molecular formula C17H23NO4 B7804434 (6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-acetic acid ethyl ester

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-acetic acid ethyl ester

Cat. No.: B7804434
M. Wt: 305.4 g/mol
InChI Key: XGUYTBDESFKGJL-UKTHLTGXSA-N
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Description

(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-acetic acid ethyl ester: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the condensation of appropriate precursors under acidic or basic conditions to form the isoquinoline skeleton, followed by methylation reactions to introduce the methoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the methoxy groups to hydroxyl groups.

  • Reduction: : Reducing the double bond in the isoquinoline ring.

  • Substitution: : Replacing one of the methoxy groups with another functional group.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Production of saturated isoquinoline derivatives.

  • Substitution: : Generation of various substituted isoquinolines depending on the reagent used.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of methoxy groups and the isoquinoline core. Similar compounds include other isoquinoline derivatives, which may have different substituents or functional groups. These compounds can be compared based on their biological activities, synthetic routes, and applications.

List of Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Ethyl 6,7-dimethoxy-2',3',5',6'-tetrahydro-1'H'-spiro[indole-3,4'-piperidine]-1-carboxylate

  • 6,7-Dimethoxy-2,2',3,3',5',6'-hexahydro-1'H'-spiro[indole-3,4'-piperidine]-1-carboxylic acid

Properties

IUPAC Name

ethyl (2E)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUYTBDESFKGJL-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C2=CC(=C(C=C2CC(N1)(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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